molecular formula C8H11Cl2N3 B13655862 (R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride

(R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride

Cat. No.: B13655862
M. Wt: 220.10 g/mol
InChI Key: NWGDRKYCDQHRPM-QYCVXMPOSA-N
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Description

®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is a derivative of nicotinonitrile, featuring an aminoethyl group at the 6-position. This compound is primarily used in scientific research and is known for its high purity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with nicotinonitrile as the starting material.

    Aminoethylation: The aminoethyl group is introduced at the 6-position of the nicotinonitrile ring through a series of reactions involving reagents such as ethylamine and catalysts.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to achieve high purity.

    Dihydrochloride Formation: The final step involves converting the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Reduced amines or other hydrogenated products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences biochemical pathways related to neurotransmission, cellular signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
  • (S)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride
  • 6-(1-Aminoethyl)nicotinonitrile

Uniqueness

®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride is unique due to its specific stereochemistry and position of the aminoethyl group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c1-6(10)8-3-2-7(4-9)5-11-8;;/h2-3,5-6H,10H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

NWGDRKYCDQHRPM-QYCVXMPOSA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C#N)N.Cl.Cl

Canonical SMILES

CC(C1=NC=C(C=C1)C#N)N.Cl.Cl

Origin of Product

United States

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